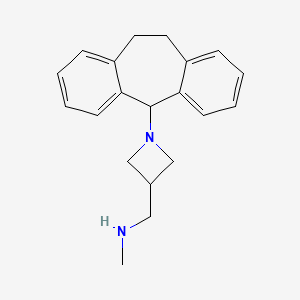
Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a dibenzo(a,d)cycloheptene moiety, which adds to its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the reagents used.
科学的研究の応用
Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-2-methylisoindoline
- 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)piperazine
Uniqueness
Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- is unique due to its specific structural features, such as the azetidine ring and the dibenzo(a,d)cycloheptene moiety
生物活性
Azetidine derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- (CAS Number: 73855-81-9) is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions.
The molecular formula of the compound is C20H24N2 with a molecular weight of approximately 328.89 g/mol. It features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2 |
| Molecular Weight | 328.89 g/mol |
| CAS Number | 73855-81-9 |
| LogP | 3.15570 |
| PSA | 29.26000 |
Antimicrobial Activity
Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a related compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.21 µM . The mechanism involves binding interactions with critical residues in bacterial enzymes such as DNA gyrase, leading to effective inhibition of bacterial growth.
Cytotoxicity
In vitro assays have indicated that azetidine derivatives possess cytotoxic effects against several cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing promising results for compounds structurally related to azetidine . These findings suggest potential applications in cancer therapy.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited selective action against Micrococcus luteus and some Gram-negative microorganisms, highlighting their potential as new antimicrobial agents .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions of azetidine derivatives with target enzymes. The most active compound displayed strong binding affinities through hydrogen bonds and Pi-Pi stacking interactions, which are crucial for its antibacterial activity .
特性
CAS番号 |
61450-42-8 |
|---|---|
分子式 |
C20H24N2 |
分子量 |
292.4 g/mol |
IUPAC名 |
N-methyl-1-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C20H24N2/c1-21-12-15-13-22(14-15)20-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3 |
InChIキー |
CDVZCMUXAWBBTO-UHFFFAOYSA-N |
正規SMILES |
CNCC1CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















